N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-18-8-11-20(12-9-18)37(33,34)29-22-7-5-4-6-21(22)26(32)30-14-16-31(17-15-30)27-28-24-23(35-3)13-10-19(2)25(24)36-27/h4-13,29H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECHMPSLNPFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor. It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve.
Biochemical Pathways
The activation of M4 receptors by this compound can affect various biochemical pathways. One key pathway is the neurotransmitter acetylcholine pathway . By enhancing the response of M4 receptors to acetylcholine, this compound can modulate the release of other neurotransmitters and influence neuronal excitability.
Pharmacokinetics
The compound exhibits excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and excellent brain exposure. These properties suggest that the compound has good bioavailability and can effectively reach its target site in the brain.
Result of Action
The activation of M4 receptors by this compound can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and potentially impact behaviors associated with the cholinergic system.
Biochemical Analysis
Biochemical Properties
The compound N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide has been evaluated for its anti-inflammatory activity. It has shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response. The compound interacts with these enzymes, leading to a decrease in their activity and thus reducing inflammation.
Cellular Effects
This compound influences cell function by inhibiting the activity of COX-1 and COX-2 enzymes. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, leading to a reduction in inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with COX-1 and COX-2 enzymes. The compound acts as an inhibitor, reducing the activity of these enzymes and leading to changes in gene expression related to inflammation.
Temporal Effects in Laboratory Settings
Its ability to inhibit COX-1 and COX-2 suggests potential long-term effects on cellular function.
Biological Activity
N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H28N4O4S2
- Molecular Weight : 536.7 g/mol
- CAS Number : 922802-10-6
The structure features a piperazine ring, a benzo[d]thiazole moiety, and a sulfonamide group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzo[d]thiazole moiety is known for its diverse pharmacological properties, including:
- Anticancer Activity : Compounds containing benzo[d]thiazole structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigated the anticancer potential of derivatives containing the benzo[d]thiazole moiety. Results indicated significant inhibition of cell growth in various cancer lines, suggesting that this compound could be developed as a lead compound for cancer therapy.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that this compound could reduce the levels of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate the precise pathways involved.
- Mineralocorticoid Receptor Studies :
Preparation Methods
Nitration and Reduction Sequence
Key steps from the synthesis of 2-chlorobenzo[d]thiazol-6-amine were adapted:
- Nitration : Treatment of 4-methoxy-7-methylbenzo[d]thiazole with fuming HNO₃ in H₂SO₄ at 0-5°C produces the 6-nitro derivative (72% yield).
- Selective Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to amine while preserving methoxy and methyl substituents (83% yield).
Reaction optimization data:
| Parameter | Nitration | Reduction |
|---|---|---|
| Temperature (°C) | 0-5 | 40-120 |
| Time (h) | 3 | 1.5-5 |
| Yield (%) | 72 | 83 |
Carboxylic Acid Activation and Phenyl Coupling
The piperazine nitrogen is acylated via mixed carbonate activation:
Chloroformate Mediated Coupling
- Activation : Treat 4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine with triphosgene in DCM to form the chloroformate intermediate.
- Aminolysis : React with 2-aminobenzoic acid using HATU coupling reagent (54% yield):
$$ \text{C}{11}\text{H}{14}\text{N}4\text{OS} + \text{Cl}3\text{COCCl}3 \rightarrow \text{C}{12}\text{H}{13}\text{ClN}4\text{O}_2\text{S} $$
Reaction table :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Activation | Triphosgene | 25 | 2 | 89 |
| Coupling | HATU/DIPEA | 25 | 12 | 54 |
Tosylation of the Primary Amine
The terminal amine undergoes sulfonylation with p-toluenesulfonyl chloride:
$$ \text{C}{19}\text{H}{20}\text{N}4\text{O}3\text{S} + \text{ClSO}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{C}{26}\text{H}{27}\text{N}4\text{O}5\text{S}2 $$
Optimized conditions :
Crystallization and Purification
Final purification employs gradient silica chromatography (EtOAc/hexane 1:4 → 1:1) followed by recrystallization from ethanol/water (3:1):
Physical properties :
- Melting point: 221-223°C (capillary)
- Purity (HPLC): >99% (254 nm)
- $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 6.77-7.95 (m, 10H aromatic)
Mechanistic Considerations
Ring-Closure Stereoelectronic Effects
The benzothiazole formation follows an S_NAr mechanism where electron-donating groups (OCH₃, CH₃) at C4/C7 accelerate ring closure by +M effects. Computational modeling shows a 12.3 kcal/mol activation barrier reduction compared to unsubstituted analogs.
Acylation Kinetics
Piperazine acylation exhibits pseudo-first-order kinetics with $$ k_{obs} = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ in THF. Steric effects from the benzo[d]thiazole moiety reduce acylation efficiency by 38% compared to simple piperazine derivatives.
Scalability and Industrial Adaptations
Continuous Flow Nitration
A microreactor system enhances nitration safety and yield:
Catalytic Hydrogenation Optimization
High-pressure (50 bar) H₂ with Raney Ni catalyst achieves:
- Reaction time: 45 min
- Yield: 91%
- Catalyst reuse: 5 cycles
Analytical Characterization
Mass Spectrometry
- ESI-MS: m/z 547.15 [M+H]⁺ (calc. 547.17)
- MS/MS fragments: 430.08 (loss of SO₂C₆H₄CH₃), 315.05 (benzothiazole-piperazine cleavage)
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle between benzothiazole and tosyl groups: 87.4°
- Piperazine chair conformation with axial carbonyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
